

A Comparative Analysis of SDI-118 and Levetiracetam for Cognitive Enhancement

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Compound of Interest		
Compound Name:	SDI-118	
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The synaptic vesicle protein 2A (SV2A) has emerged as a promising target for modulating synaptic function and, consequently, cognitive processes. While the approved anti-epileptic drug levetiracetam was the first to be identified as an SV2A ligand, a new generation of SV2A modulators, such as **SDI-118**, is being specifically developed to enhance cognition. This guide provides a detailed comparison of **SDI-118** and levetiracetam, focusing on their mechanisms of action, preclinical and clinical data related to cognitive improvement, and the experimental protocols used in their evaluation.

Mechanism of Action: A Tale of Two Modulators

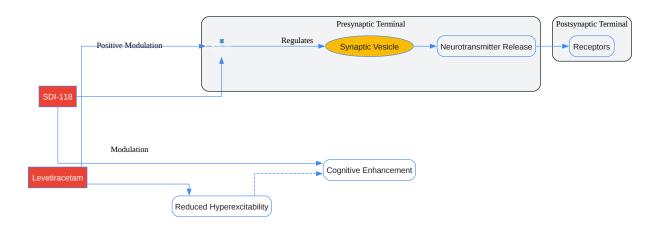
Both **SDI-118** and levetiracetam bind to SV2A, a protein integral to the regulation of neurotransmitter release at the presynaptic terminal. However, their downstream effects appear to differ significantly.

SDI-118 is a novel SV2A modulator that has been shown in preclinical models to have procognitive effects without the anti-convulsant properties of levetiracetam.[1] It is thought to positively modulate the function of SV2A, enhancing synaptic efficiency.[2] This distinct mechanism is believed to underlie its potential for treating cognitive impairment in various neurological and psychiatric disorders.[1][3]

Levetiracetam, on the other hand, is an established anti-epileptic drug. Its cognitive effects are considered secondary to its primary mechanism of reducing neuronal hyperexcitability.



Levetiracetam's binding to SV2A is thought to contribute to its anti-epileptic action. Emerging evidence suggests that it may also possess neuroprotective properties, including anti-inflammatory, antioxidant, and synaptic-stabilizing actions, which could contribute to its observed cognitive benefits in certain populations.



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Proposed mechanisms of SDI-118 and levetiracetam.

Preclinical Evidence for Cognitive Improvement

Preclinical studies in animal models have provided the initial evidence for the pro-cognitive effects of both **SDI-118** and levetiracetam.



Compound	Animal Model	Key Findings
SDI-118	Rodent models of cognitive deficit	Demonstrated cognitive enhancing effects.[1]
Levetiracetam	Alzheimer's disease mouse model	Reduced abnormal neuronal behavior by approximately 50%, restored proteins for healthy brain function, and improved learning and memory in a maze test.[4]
Traumatic Brain Injury (TBI) rat models (FPI and CCI)	In Fluid Percussion Injury (FPI) models, both 54 mg/kg and 170 mg/kg doses improved latencies and path lengths in the Morris water maze (p < 0.05). In the probe trial, the 54 mg/kg group showed improvement versus vehicle (p < 0.05). In Controlled Cortical Impact (CCI) models, the 54 mg/kg dose improved Morris water maze performance.[5]	

Clinical Data on Cognitive Outcomes

Clinical development of **SDI-118** is in its early stages, with a focus on safety and tolerability, while levetiracetam has been investigated for its cognitive effects in various patient populations.

SDI-118

Phase I clinical trials in healthy young and elderly subjects have demonstrated that **SDI-118** is safe and well-tolerated.[6][7] These studies have also confirmed target engagement, with PET imaging showing a clear relationship between plasma exposure and central SV2A occupancy. [7] Further clinical studies are underway to evaluate the efficacy of **SDI-118** in patients with cognitive impairment, including those with cognitive decline and individuals in remission from major depressive disorder with cognitive complaints.[3][6]



Study Phase	Population	Key Findings
Phase I	Healthy young and elderly male and female participants	Safe and well-tolerated with a favorable pharmacokinetic profile for once-daily dosing. The highest dose resulted in over 95% SV2A occupancy.[6]
Phase I	Healthy young volunteers	Produced a unique profile of changes in quantitative EEG, consistent with its novel mechanism of action.[6]

Levetiracetam

Clinical studies on the cognitive effects of levetiracetam have yielded mixed results. A systematic review and meta-analysis of randomized controlled trials found that levetiracetam was not associated with a significant improvement in global cognitive function. However, it did show a significant improvement in visuospatial function and a marginal improvement in executive function.[8][9]

In a Phase 2a trial involving patients with Alzheimer's disease, levetiracetam did not improve overall cognition.[10] However, a subgroup of patients with epileptiform activity showed improved performance on tasks of spatial memory and executive function.[10][11]



Study	Population	Key Cognitive Outcomes
Phase 2a (LEV-AD)	34 patients with Alzheimer's Disease	Overall: No significant improvement on the NIH-EXAMINER composite score (mean difference 0.07; p=0.55) or ADAS-Cog (mean difference -1.0; p=0.43).[10] Subgroup with epileptiform activity: Improved scores on the Stroop interference naming subscale (net improvement 7.4 points; p=0.046) and the virtual route learning test (p=0.02).[11][12]
Systematic Review & Meta- analysis	6 RCTs with 283 participants with cognitive decline	Global Cognition (CDR-SB): No significant improvement (MD = 0.04).[8] Visuospatial Function: Significant improvement (SMD = -0.25).[8] [9] Executive Function: Marginal improvement (SMD = -0.29).[8][9]

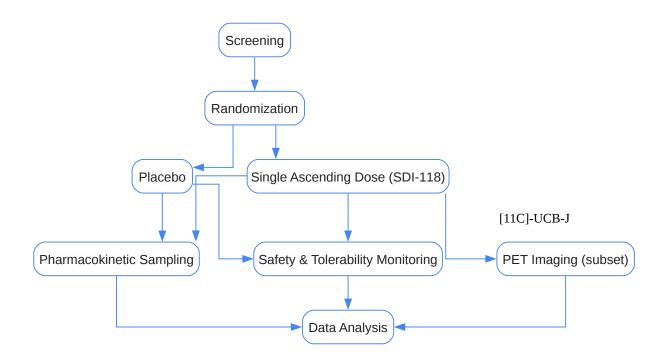
Experimental Protocols SDI-118 Phase I First-in-Human Study

The initial clinical evaluation of **SDI-118** was a randomized, double-blind, placebo-controlled, single ascending dose study in healthy male subjects.[7]

- Objective: To assess the safety, tolerability, and pharmacokinetics of oral doses of SDI-118.
- Methodology:
 - Subjects received single ascending oral doses of SDI-118 or placebo.
 - Safety and tolerability were monitored throughout the study.



- Pharmacokinetic parameters were determined from blood samples.
- A subset of subjects underwent PET imaging with the SV2A ligand [11C]-UCB-J to measure target engagement in the brain.[1]



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Workflow for the SDI-118 Phase I First-in-Human Study.

Levetiracetam LEV-AD Clinical Trial

The LEV-AD study was a Phase 2a randomized, double-blind, placebo-controlled crossover clinical trial.[11]

- Objective: To determine the efficacy of levetiracetam in improving cognition in individuals with Alzheimer's disease.[11]
- Methodology:



- 34 adults with Alzheimer's disease were randomized into two groups.[11][12]
- Group A: Received placebo twice daily for 4 weeks, followed by a 4-week washout period,
 then levetiracetam 125 mg twice daily for 4 weeks.[11][12]
- Group B: Received the treatment sequence in reverse.[12]
- Primary Outcome: Change in the NIH Executive Abilities: Measures and Instruments for Neurobehavioral Evaluation and Research (NIH-EXAMINER) composite score.[10]
- Screening: Included overnight video electroencephalography and a 1-hour resting magnetoencephalography to detect epileptiform activity.[11][12]

Comparative Summary and Future Directions

SDI-118 and levetiracetam represent two distinct approaches to modulating SV2A for cognitive enhancement. **SDI-118** is being developed as a dedicated pro-cognitive agent with a novel mechanism of action, and early clinical data supports its safety and target engagement. Future studies will be crucial to establish its efficacy in patient populations.

Levetiracetam, an established anti-epileptic, has shown some potential for cognitive benefits, particularly in improving executive and visuospatial functions, and in patients with underlying neuronal hyperexcitability. However, its effects on global cognition appear to be limited.

For drug development professionals, **SDI-118** represents a targeted approach to developing a novel therapy for cognitive impairment. The clinical development path for **SDI-118** will likely focus on patient populations with a clear deficit in synaptic function. Levetiracetam, while not a primary cognitive enhancer, may offer a therapeutic option for specific patient subgroups where cognitive deficits are linked to neuronal hyperexcitability. Further research is needed to delineate the precise patient populations that would benefit most from each of these SV2A modulators.

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